molecular formula C10H16ClN B1425269 4-methyl-N-(propan-2-yl)aniline hydrochloride CAS No. 104294-53-3

4-methyl-N-(propan-2-yl)aniline hydrochloride

Cat. No.: B1425269
CAS No.: 104294-53-3
M. Wt: 185.69 g/mol
InChI Key: BIIRIYLWJPFOMO-UHFFFAOYSA-N
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Description

4-Methyl-N-(propan-2-yl)aniline hydrochloride is an organic compound with the molecular formula C10H15NCl. It is a derivative of aniline, where a methyl group is attached to the fourth carbon of the benzene ring and an isopropyl group is attached to the nitrogen atom of the aniline group. The hydrochloride salt form enhances its solubility in water and other polar solvents.

Synthetic Routes and Reaction Conditions:

  • Nitration of Aniline: The synthesis begins with the nitration of aniline to produce 4-methyl-N-(propan-2-yl)aniline. This involves treating aniline with a mixture of concentrated nitric acid and sulfuric acid at a temperature below 5°C to avoid over-nitration.

  • Reduction of Nitro Compound: The nitro group in the resulting compound is then reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

  • Acetylation and Hydrolysis: The amine group is acetylated to protect it during subsequent reactions. The acetyl group is later removed by hydrolysis to yield the final product.

Industrial Production Methods: In industrial settings, the compound is produced on a larger scale using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form various oxidation products, such as quinones and imines.

  • Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like iron and hydrochloric acid.

  • Substitution: The compound can undergo electrophilic substitution reactions, where the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.

  • Reduction: Reducing agents like iron and hydrochloric acid or catalytic hydrogenation are used.

  • Substitution: Electrophilic substitution reactions are typically carried out using Lewis acids like aluminum chloride.

Major Products Formed:

  • Oxidation Products: Quinones, imines, and other oxidized derivatives.

  • Reduction Products: Amines and their derivatives.

  • Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

4-Methyl-N-(propan-2-yl)aniline hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound is utilized in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Methyl-N-(propan-2-yl)aniline hydrochloride is similar to other aniline derivatives, such as 4-methylaniline and N-(propan-2-yl)aniline. its unique combination of substituents provides distinct chemical and biological properties. For instance, the presence of the methyl group on the benzene ring increases hydrophobicity, while the isopropyl group on the nitrogen atom enhances steric hindrance.

Comparison with Similar Compounds

  • 4-Methylaniline: Lacks the isopropyl group on the nitrogen atom.

  • N-(propan-2-yl)aniline: Lacks the methyl group on the benzene ring.

Properties

IUPAC Name

4-methyl-N-propan-2-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-8(2)11-10-6-4-9(3)5-7-10;/h4-8,11H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIRIYLWJPFOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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